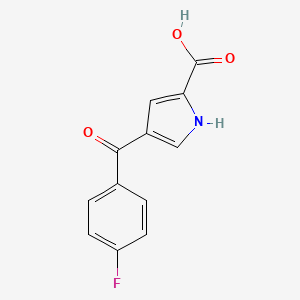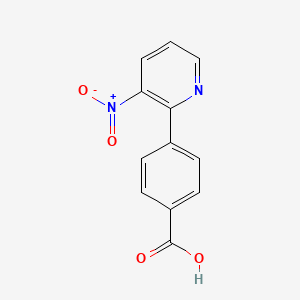![molecular formula C13H9F4NO2S B1320618 Ethyl-2-[3-Fluor-4-(trifluormethyl)phenyl]-1,3-thiazol-4-carboxylat CAS No. 937602-41-0](/img/structure/B1320618.png)
Ethyl-2-[3-Fluor-4-(trifluormethyl)phenyl]-1,3-thiazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, also referred to as ETFC, is a fluorinated thiazole derivative. It is a synthetic compound that has been used for a variety of purposes, including as a pharmaceutical agent, a corrosion inhibitor, and a catalyst for organic reactions. ETFC has a wide range of applications due to its unique properties, such as its low toxicity and high solubility in water.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Verbindungen, die die Trifluormethylgruppe enthalten, wurden in der Pharmaindustrie weit verbreitet eingesetzt . In den letzten 20 Jahren wurden 19 von der FDA zugelassene Medikamente entwickelt, die die Trifluormethylgruppe als eines der Pharmakophore einbauen . Diese Medikamente wurden zur Behandlung verschiedener Krankheiten und Störungen eingesetzt .
Synthese von Aminopyridinen
2-Fluor-4-(trifluormethyl)pyridin, eine Verbindung mit ähnlicher Struktur, wurde als Reaktant für die Herstellung von Aminopyridinen über Aminierungsreaktionen eingesetzt .
Katalytischer Ligand
2-Fluor-4-(trifluormethyl)pyridin wurde auch als katalytischer Ligand für die regioselektive Herstellung von Tetramethylbiphenylen über aerobe oxidative Kupplung von Xylol, katalysiert durch Palladium, verwendet .
Synthese von fluoreszierenden Chemosensoren
4-(Trifluormethyl)phenylisocyanat, eine weitere Verbindung mit ähnlicher Struktur, wurde bei der Synthese von fluoreszierenden, photoinduzierten Elektronentransfer (PET)-Chemosensoren eingesetzt .
Synthese eines Amidourea-basierten Sensors für Anionen
4-(Trifluormethyl)phenylisocyanat wurde auch bei der Synthese von 2-Ethyl-6-[(4-Trifluormethylphenylcarbamoyl)hydrazino]-benzo[de]isochinolin-1,3-dion, einem Amidourea-basierten Sensor für Anionen, verwendet .
Biologische Aktivitäten von Indolderivaten
Obwohl nicht direkt mit Ihrer Verbindung verwandt, ist es erwähnenswert, dass Indolderivate, die ebenfalls einen Stickstoffheterocyclus wie Thiazol enthalten, verschiedene biologische Aktivitäten gezeigt haben. Dazu gehören antivirale, entzündungshemmende, krebshemmende, anti-HIV, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalaria- und anticholinesterase-Aktivitäten .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures show clinical and biological applications and bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures often work through nucleophilic attack mechanisms . For instance, the mechanism might be based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .
Biochemical Pathways
Compounds with similar structures are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The molecular weight of the compound is 33330 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Compounds with similar structures have been found to possess various biological activities, which could suggest a broad spectrum of potential effects .
Biochemische Analyse
Biochemical Properties
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can form non-covalent interactions with proteins, altering their conformation and function .
Cellular Effects
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate involves its binding interactions with biomolecules. This compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. It can also activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes .
Metabolic Pathways
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key metabolic enzymes. It has been shown to influence pathways related to energy metabolism, lipid metabolism, and amino acid metabolism. The interactions of Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate with metabolic enzymes can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues. The lipophilic nature of the trifluoromethyl group enhances the compound’s ability to cross cell membranes and reach intracellular targets. Additionally, binding proteins can influence the compound’s distribution by sequestering it in specific cellular compartments .
Subcellular Localization
The subcellular localization of Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles or compartments within the cell, where it exerts its biological effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The subcellular localization of Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is critical for its activity and function .
Eigenschaften
IUPAC Name |
ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO2S/c1-2-20-12(19)10-6-21-11(18-10)7-3-4-8(9(14)5-7)13(15,16)17/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVSUJZWSFVFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164010 | |
| Record name | Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937602-41-0 | |
| Record name | Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)
![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)

amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)
![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)






